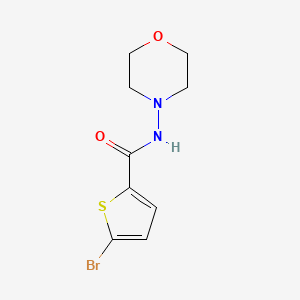![molecular formula C20H18N2O3S B3597326 5-METHYL-2-[(2-PHENOXYACETYL)AMINO]-4-PHENYL-3-THIOPHENECARBOXAMIDE](/img/structure/B3597326.png)
5-METHYL-2-[(2-PHENOXYACETYL)AMINO]-4-PHENYL-3-THIOPHENECARBOXAMIDE
Vue d'ensemble
Description
5-METHYL-2-[(2-PHENOXYACETYL)AMINO]-4-PHENYL-3-THIOPHENECARBOXAMIDE is a complex organic compound that belongs to the class of thiophene derivatives Thiophene derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Méthodes De Préparation
The synthesis of 5-METHYL-2-[(2-PHENOXYACETYL)AMINO]-4-PHENYL-3-THIOPHENECARBOXAMIDE involves several steps. One common synthetic route includes the condensation of ethyl 2-(2-phenoxyacetyl) acetic acid with 1,2-diaminobenzene using dry dichloromethane (DCM) as a solvent and lutidine and TBTU as coupling agents at room temperature . Industrial production methods may vary, but they generally follow similar principles, optimizing reaction conditions for higher yields and purity.
Analyse Des Réactions Chimiques
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, especially at the phenoxyacetyl group.
Coupling Reactions: It can participate in Suzuki–Miyaura coupling reactions, which are widely used in organic synthesis.
Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions and various solvents like DCM and tetrahydrofuran (THF). Major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
5-METHYL-2-[(2-PHENOXYACETYL)AMINO]-4-PHENYL-3-THIOPHENECARBOXAMIDE has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: Its derivatives have shown potential as antibacterial and antioxidant agents.
Mécanisme D'action
The mechanism of action of 5-METHYL-2-[(2-PHENOXYACETYL)AMINO]-4-PHENYL-3-THIOPHENECARBOXAMIDE involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its involvement in oxidative stress pathways and inhibition of specific enzymes .
Comparaison Avec Des Composés Similaires
When compared to other thiophene derivatives, 5-METHYL-2-[(2-PHENOXYACETYL)AMINO]-4-PHENYL-3-THIOPHENECARBOXAMIDE stands out due to its unique structural features and potential applications. Similar compounds include:
Phenoxyacetamide derivatives: Known for their diverse biological activities.
Thiophene carboxamides: Widely studied for their medicinal properties.
These compounds share some similarities in their chemical structure but differ in their specific functional groups and biological activities, making this compound a unique and valuable compound for further research.
Propriétés
IUPAC Name |
5-methyl-2-[(2-phenoxyacetyl)amino]-4-phenylthiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O3S/c1-13-17(14-8-4-2-5-9-14)18(19(21)24)20(26-13)22-16(23)12-25-15-10-6-3-7-11-15/h2-11H,12H2,1H3,(H2,21,24)(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSQAENYOZAJNPR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(S1)NC(=O)COC2=CC=CC=C2)C(=O)N)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(5-methyl-3-isoxazolyl)carbonyl]-4-(3-phenyl-2-propen-1-yl)piperazine](/img/structure/B3597260.png)






![(3,6-DICHLORO-1-BENZOTHIOPHEN-2-YL){4-[(3,5-DIMETHYL-4-ISOXAZOLYL)CARBONYL]PIPERAZINO}METHANONE](/img/structure/B3597297.png)



![METHYL 3-{[(5-BROMO-2-FURYL)CARBONYL]AMINO}-4-METHYLBENZOATE](/img/structure/B3597346.png)
![N-[2-(4-chlorophenyl)ethyl]-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B3597351.png)
